molecular formula C16H21NO B4974778 N-cyclohexyl-2-phenylcyclopropanecarboxamide

N-cyclohexyl-2-phenylcyclopropanecarboxamide

Cat. No. B4974778
M. Wt: 243.34 g/mol
InChI Key: VSJGIFGDUPGZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-phenylcyclopropanecarboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-cyclohexyl-2-phenylcyclopropanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to the receptor, this compound inhibits the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic plasticity and a reduction in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to have anxiolytic and analgesic effects, as well as a reduction in locomotor activity. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the selective modulation of this receptor. However, one limitation is its potential toxicity, as high doses of this compound have been shown to induce convulsions and neuronal damage in animal models.

Future Directions

There are several future directions for the use of N-cyclohexyl-2-phenylcyclopropanecarboxamide in scientific research. One direction is the development of more selective NMDA receptor antagonists, which could potentially have fewer side effects than this compound. Another direction is the investigation of the role of NMDA receptors in various diseases, such as Alzheimer's disease and schizophrenia, and the potential therapeutic use of NMDA receptor modulators in these conditions. Additionally, the use of this compound in combination with other compounds could provide insights into the complex interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of N-cyclohexyl-2-phenylcyclopropanecarboxamide involves the reaction of cyclohexylamine and 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of this compound as a white crystalline solid with a melting point of 119-121°C.

Scientific Research Applications

N-cyclohexyl-2-phenylcyclopropanecarboxamide has been used in various scientific research studies, including neuroscience, pharmacology, and immunology. It has been shown to have anxiolytic and analgesic effects in animal models, making it a potential therapeutic agent for anxiety and pain management. This compound has also been used as a tool to study the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.

properties

IUPAC Name

N-cyclohexyl-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(17-13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGIFGDUPGZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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